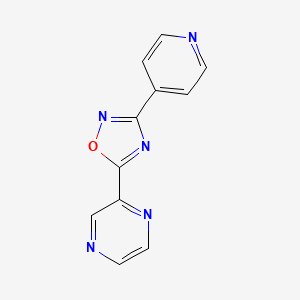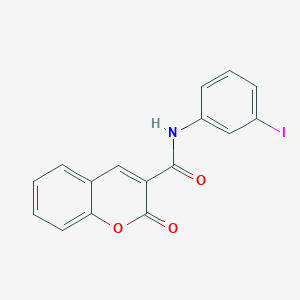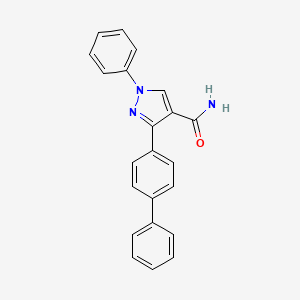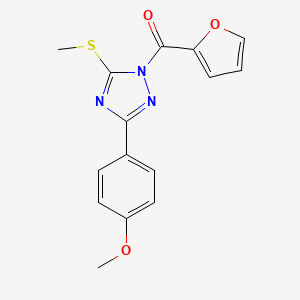![molecular formula C19H24N2O4S2 B5724829 1-[(2,4-dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5724829.png)
1-[(2,4-dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,4-dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine, also known as DMSMP, is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has been synthesized using various methods. DMSMP has been found to have a wide range of biochemical and physiological effects, making it a valuable tool in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 1-[(2,4-dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine is not fully understood. It is believed to inhibit the activity of certain enzymes by binding to their active sites. It has also been found to interact with certain metal ions, leading to changes in their fluorescence properties.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. This compound has also been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the transmission of nerve impulses. It has been found to have anticancer properties and has been shown to induce apoptosis in cancer cells. This compound has also been found to interact with certain metal ions, leading to changes in their fluorescence properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2,4-dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine has several advantages as a tool for laboratory experiments. It is a relatively inexpensive compound that is easy to synthesize. It has a wide range of biochemical and physiological effects, making it a valuable tool in various fields of research. However, there are also some limitations to its use. This compound is a relatively new compound, and its mechanism of action is not fully understood. It may also have some off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 1-[(2,4-dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine in scientific research. One area of research is the development of new anticancer drugs based on the structure of this compound. Another area of research is the use of this compound as a fluorescent probe for the detection of metal ions in biological systems. Further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects. Overall, this compound is a promising compound that has the potential to contribute to various fields of scientific research.
Métodos De Síntesis
There are several methods for synthesizing 1-[(2,4-dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine, but the most common one involves the reaction of 2,4-dimethylbenzenesulfonyl chloride and 4-methylbenzenesulfonyl chloride with piperazine in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-[(2,4-dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine has been used in various scientific research studies. It has been found to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. It has also been used as a fluorescent probe for the detection of metal ions. This compound has been found to have anticancer properties and has been used in cancer research. It has also been used in the study of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonyl-4-(4-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-15-4-7-18(8-5-15)26(22,23)20-10-12-21(13-11-20)27(24,25)19-9-6-16(2)14-17(19)3/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEOAHAXQQDQDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5724754.png)
![2-{[3-(4-methylphenyl)acryloyl]amino}benzamide](/img/structure/B5724758.png)

![4-ethoxy-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5724771.png)
![2-(4-chlorophenyl)-4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5724775.png)
![1-(2-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5724783.png)


![8-methoxy-1,2,3-trimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5724803.png)



![7-(difluoromethyl)-5-phenyl-N-1-piperidinylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5724844.png)